3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one
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Description
3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C15H18N8O and its molecular weight is 326.364. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can include a range of biological responses, depending on the specific targets and pathways involved.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the likely ADME properties of this compound, as well as their impact on its bioavailability.
Result of Action
It is known that triazole compounds can have a range of effects at the molecular and cellular level due to their ability to interact with different enzymes and receptors . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Properties
IUPAC Name |
3-methyl-6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-10-17-18-12-4-5-13(19-23(10)12)22-7-11(8-22)21(3)14-6-15(24)20(2)9-16-14/h4-6,9,11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDIRNVIXJVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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